molecular formula C10H10F2O B12064950 Benzene, 1-(3-butenyloxy)-2,3-difluoro- CAS No. 404579-01-7

Benzene, 1-(3-butenyloxy)-2,3-difluoro-

Katalognummer: B12064950
CAS-Nummer: 404579-01-7
Molekulargewicht: 184.18 g/mol
InChI-Schlüssel: CTAPJHSTGJZLIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-(3-butenyloxy)-2,3-difluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 3-butenyloxy group and two fluorine atoms at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-2,3-difluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a series of substitution reactions.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: Benzene, 1-(3-butenyloxy)-2,3-difluoro- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering the functional groups attached to the benzene ring.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-(3-butenyloxy)-2,3-difluoro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 1-(3-butenyloxy)-2,3-difluoro- involves its interaction with molecular targets and pathways. The presence of the 3-butenyloxy group and fluorine atoms can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Vergleich Mit ähnlichen Verbindungen

    Benzene, 1-(3-butenyloxy)-: This compound lacks the fluorine atoms and may have different reactivity and applications.

    Benzene, 2,3-difluoro-: This compound lacks the 3-butenyloxy group and may exhibit different chemical properties.

    Benzene, 1-(3-butenyloxy)-4-fluoro-: This compound has a different substitution pattern, which can affect its reactivity and applications.

Uniqueness: Benzene, 1-(3-butenyloxy)-2,3-difluoro- is unique due to the specific combination of the 3-butenyloxy group and fluorine atoms at the 2 and 3 positions. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

404579-01-7

Molekularformel

C10H10F2O

Molekulargewicht

184.18 g/mol

IUPAC-Name

1-but-3-enoxy-2,3-difluorobenzene

InChI

InChI=1S/C10H10F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h2,4-6H,1,3,7H2

InChI-Schlüssel

CTAPJHSTGJZLIA-UHFFFAOYSA-N

Kanonische SMILES

C=CCCOC1=C(C(=CC=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.